molecular formula C6H12N2O4 B1209716 2,3-Dimethyl-2,3-dinitrobutane CAS No. 3964-18-9

2,3-Dimethyl-2,3-dinitrobutane

Cat. No. B1209716
Key on ui cas rn: 3964-18-9
M. Wt: 176.17 g/mol
InChI Key: DWCLXOREGBLXTD-UHFFFAOYSA-N
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Patent
US08377670B2

Procedure details

2,3-Dimethyl-2,3-dinitrobutane (82.56 g, 0.47 mmol) was dissolved in a mixture of THF (1407 mL) and water (235 mL). To this solution cooled to 8-10° C., Zn powder (126.9 g, 1.95 mol) was added in one portion. A solution of NH4Cl (202.1 g, 3.77 mol) in H2O (705 mL) was added dropwise to this slurry, with continued stirring for 1 h at 10° C., and the flask was stored in cooled water for 16 h. The slurry was filtered, and the precipitate was carefully washed with THF (4×200 mL). The precipitate was then dried by three washings with diethyl ether and collected. The solution was evaporated under vacuum until THF ceased to distill off. Then the solution was protected from air, and sodium carbonate (235 g) and sodium chloride (141 g) were added with cooling. Continuous extraction with chloroform (1880 mL) was performed over 18 h. The filtrate was concentrated to give oil product, then added petroleum ether to this mixture and stirred for 30 min at room temperature, filtered, dried, to afford a white powder (12.8 g, 18.4% yield). 1HNMR (400 MHz, DMSO): δ 6.89 (s, 1 H), 5.34 (s, 1 H), 0.96 (s, 3 H).
Quantity
82.56 g
Type
reactant
Reaction Step One
Name
Quantity
1407 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
202.1 g
Type
reactant
Reaction Step Two
Name
Quantity
705 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
126.9 g
Type
catalyst
Reaction Step Five
Yield
18.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:10]([O-])=[O:11])([C:4]([CH3:9])([N+:6]([O-])=[O:7])[CH3:5])[CH3:3].[NH4+].[Cl-]>C1COCC1.O.[Zn]>[OH:7][NH:6][C:4]([CH3:9])([C:2]([NH:10][OH:11])([CH3:3])[CH3:1])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
82.56 g
Type
reactant
Smiles
CC(C)(C(C)([N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
1407 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
235 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
202.1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
705 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
126.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9 (± 1) °C
Stirring
Type
CUSTOM
Details
with continued stirring for 1 h at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the precipitate was carefully washed with THF (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The precipitate was then dried by three washings with diethyl ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum until THF
DISTILLATION
Type
DISTILLATION
Details
to distill off
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
Continuous extraction with chloroform (1880 mL)
WAIT
Type
WAIT
Details
was performed over 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give oil product
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ONC(C)(C(C)(C)NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 18.4%
YIELD: CALCULATEDPERCENTYIELD 18376.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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